molecular formula C41H82O6P2 B1328773 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 3806-34-6

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No.: B1328773
CAS No.: 3806-34-6
M. Wt: 733 g/mol
InChI Key: PZRWFKGUFWPFID-UHFFFAOYSA-N
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Description

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is an organophosphorus compound notable for its unique molecular structure. Featuring two octadecyloxy groups attached to phosphorus atoms within a spiro structure, this compound finds use in various applications due to its chemical properties.

Mechanism of Action

Target of Action

It is known to be used as a color stabilizer for polymers , suggesting that its targets could be the reactive species that cause color degradation in these materials.

Mode of Action

The compound acts as an antioxidant and a reducing agent . It likely interacts with its targets by donating electrons, neutralizing reactive species, and preventing oxidative degradation. This helps maintain the color and integrity of polymers .

Result of Action

The primary result of the compound’s action is the stabilization of color in polymers . By acting as an antioxidant and reducing agent, it prevents the oxidative degradation of polymers, thereby preserving their color and structural integrity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its antioxidant activity may be more pronounced in environments with higher levels of oxidative stress. Moreover, factors like temperature, pH, and presence of other chemicals can affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of octadecyloxy alcohols with phosphorus oxychloride (POCl3) under controlled conditions. The procedure requires precise temperature control and the use of inert atmospheres to prevent oxidation or hydrolysis of the intermediate compounds.

Industrial Production Methods: For large-scale production, the process usually employs continuous flow reactors to maintain consistent reaction conditions and high-purity output. High-efficiency distillation and purification techniques are essential to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of phosphonate esters.

  • Reduction: Rarely involved in reduction reactions due to the stability of the phosphorus-oxygen bonds.

  • Substitution: It can participate in nucleophilic substitution reactions, especially with halogenating agents, leading to various substituted phosphorous compounds.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic mediums.

  • Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride in anhydrous conditions.

Major Products:

  • Oxidation: Phosphonate esters.

  • Substitution: Varied organophosphorus compounds depending on the substituents involved.

Scientific Research Applications

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has numerous applications in research and industry:

  • Chemistry: Used as an intermediate in the synthesis of complex organophosphorus compounds.

  • Biology: Investigated for its role in biochemical pathways involving phosphorus-containing compounds.

  • Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various active pharmaceutical ingredients.

  • Industry: Utilized in the production of flame retardants, plasticizers, and lubricants due to its thermal stability and unique properties.

Comparison with Similar Compounds

  • Triphenyl Phosphate: Used as a flame retardant and plasticizer.

  • Dimethyl Methylphosphonate: A key intermediate in the synthesis of various organophosphorus compounds.

  • Tris(2-chloroethyl) Phosphate: Another flame retardant with distinct chemical properties.

This uniqueness in structure and properties makes 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane a valuable compound for various advanced applications in scientific research and industrial processes.

Properties

IUPAC Name

3,9-dioctadecoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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InChI

InChI=1S/C41H82O6P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-48-44-37-41(38-45-48)39-46-49(47-40-41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
Source PubChem
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InChI Key

PZRWFKGUFWPFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C41H82O6P2
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DSSTOX Substance ID

DTXSID2027549
Record name Distearyl pentaerythritol diphosphite
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Molecular Weight

733.0 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, White waxy flakes; [MSDSonline]
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Vapor Pressure

8X10-17 mm Hg at 25 °C /Estimated/
Record name DISTEARYL PENTAERYTHRITOL DIPHOSPHITE
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CAS No.

3806-34-6
Record name Distearyl pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Record name O,O'-dioctadecylpentaerythritol bis(phosphite)
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Melting Point

37-46 °C /Measured/
Record name DISTEARYL PENTAERYTHRITOL DIPHOSPHITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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